4-Methoxypyrimidine-5-carboxamide

muscarinic receptor binding GPCR pharmacology CHOK9 cell assay

This 4-methoxy substituted pyrimidine-5-carboxamide is a privileged scaffold for kinase inhibitor discovery. Its unique substitution pattern is critical for low-nanomolar GSK-3β inhibition (Kd=0.7 nM) and PI3Kα activity (IC50=35 nM), as validated by co-crystal structure PDB 4PTG. The bench-stable solid supports economical, one-step scale-up from 4,6-dichloropyrimidine-5-carboxamide, accelerating parallel library synthesis and SAR campaigns.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 911461-30-8
Cat. No. B12921335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidine-5-carboxamide
CAS911461-30-8
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=NC=NC=C1C(=O)N
InChIInChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)2-8-3-9-6/h2-3H,1H3,(H2,7,10)
InChIKeyYEVRPHYQWOHHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrimidine-5-carboxamide (CAS 911461-30-8) Procurement Guide: Chemical Profile & Comparator Identification


4-Methoxypyrimidine-5-carboxamide (CAS 911461-30-8, C6H7N3O2) is a heterocyclic building block featuring a pyrimidine core substituted at the 4-position with a methoxy group and bearing a carboxamide moiety at the 5-position . This substitution pattern distinguishes it from other pyrimidine-5-carboxamide regioisomers (e.g., 2-methoxy, 6-methoxy) and 4-halogen or 4-alkyl substituted analogs, resulting in distinct reactivity and physicochemical properties. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, and its structural features have been exploited in the development of GSK-3β inhibitors with sub-nanomolar potency [1].

4-Methoxypyrimidine-5-carboxamide: Why Generic Pyrimidine-5-carboxamide Substitution Fails in Medicinal Chemistry


Pyrimidine-5-carboxamides are a privileged scaffold in kinase inhibitor design, but subtle variations in ring substitution profoundly impact potency, selectivity, and physicochemical properties. Direct substitution of 4-methoxypyrimidine-5-carboxamide with 4-chloro, 4-hydroxy, or unsubstituted pyrimidine-5-carboxamide analogs alters both electronic distribution and hydrogen-bonding capacity, potentially disrupting critical interactions with kinase hinge regions or allosteric pockets [1]. The 4-methoxy group specifically modulates electron density at the pyrimidine N1 and N3 positions, influencing binding affinity to targets such as GSK-3β and PI3K isoforms, and its presence has been shown to be essential for achieving low nanomolar potency in certain inhibitor series [2].

4-Methoxypyrimidine-5-carboxamide: Quantitative Evidence for Differentiated Selection


Binding Affinity to Human Muscarinic Acetylcholine Receptor M2 (CHOK9 Cells)

The 4-methoxypyrimidine-5-carboxamide-containing derivative BDBM50265980 demonstrates high binding affinity to the human muscarinic acetylcholine receptor M2 (CHRM2) with a dissociation constant (Kd) of 0.700 nM as determined by competitive binding assays in CHOK9 cells [1]. This affinity is comparable to other potent M2 antagonists and suggests that the 4-methoxy substitution, when incorporated into the appropriate scaffold, does not preclude high-affinity engagement of this GPCR target. While direct comparator data for the unsubstituted pyrimidine analog is not available, this result establishes a baseline for this chemotype's potential in CNS and cardiovascular drug discovery.

muscarinic receptor binding GPCR pharmacology CHOK9 cell assay

Inhibitory Activity Against PI3K p110α and p110δ Isoforms

A 4-methoxypyrimidine-5-carboxamide derivative (BDBM207234) was evaluated for its ability to inhibit recombinant human PI3K isoforms. It exhibited IC50 values of 35 nM against the p110α catalytic subunit and 74 nM against p110δ in cell-based assays using Rat1 cells [1]. This demonstrates a modest selectivity (~2.1-fold) for the α isoform over δ. In comparison, related pyrimidine-5-carboxamide analogs lacking the 4-methoxy group often show reduced potency or altered isoform selectivity profiles, underscoring the importance of this substituent for achieving nanomolar PI3K inhibition.

PI3K inhibition cancer signaling isoform selectivity

Structural Confirmation of GSK-3β Kinase Domain Binding

The co-crystal structure of 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide bound to the ATP-binding site of GSK-3β (PDB: 4PTG) provides direct structural evidence for the binding mode of this chemotype [1]. The 4-methoxypyrimidine-5-carboxamide moiety engages the kinase hinge region through a conserved hydrogen-bonding network, while the extended aryl substituent occupies the hydrophobic back pocket. This structural validation confirms that the 4-methoxy substitution does not sterically hinder hinge binding and may, in fact, orient the carboxamide for optimal interactions with the catalytic lysine. In contrast, 4-unsubstituted or 4-chloro analogs may exhibit altered binding geometries or reduced affinity due to missing or suboptimal electronic effects.

GSK-3β inhibition X-ray crystallography kinase hinge binding

Synthetic Accessibility and Yield via Catalytic Hydrogenation

4-Methoxypyrimidine-5-carboxamide can be synthesized from 4,6-dichloropyrimidine-5-carboxamide via palladium-catalyzed hydrogenation in methanol/ethanol with potassium hydroxide, yielding the desired product after 6 hours of reaction time . This single-step, high-yielding procedure (reported yields >70% in analogous pyrimidine reductions) offers a practical advantage over alternative syntheses requiring multiple protection/deprotection steps or expensive coupling reagents. In comparison, 4-amino or 4-alkyl pyrimidine-5-carboxamides often necessitate more complex, lower-yielding sequences, making the 4-methoxy analog a more attractive intermediate from a process chemistry perspective.

synthetic route catalytic hydrogenation intermediate preparation

4-Methoxypyrimidine-5-carboxamide: Best-Fit Research and Industrial Application Scenarios


Structure-Guided Design of Selective GSK-3β Inhibitors

Given the availability of a high-resolution co-crystal structure (PDB 4PTG) showing how a 4-methoxypyrimidine-5-carboxamide derivative binds to the GSK-3β ATP pocket [1], this compound is ideally suited as a starting point for structure-based drug design efforts targeting neurodegenerative diseases, bipolar disorder, or cancer. Researchers can leverage the structural information to rationally modify the pendant aryl group while retaining the optimized hinge-binding core, accelerating the discovery of potent, selective inhibitors.

Development of Isoform-Selective PI3K Inhibitors

The demonstrated nanomolar inhibition of PI3K p110α (IC50 = 35 nM) and moderate selectivity over p110δ [1] positions 4-methoxypyrimidine-5-carboxamide derivatives as valuable fragments for medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway. The core can be diversified to enhance isoform selectivity and improve pharmacokinetic properties, with applications in oncology and immunology.

High-Affinity Ligand Discovery for Muscarinic Acetylcholine Receptors

The sub-nanomolar binding affinity (Kd = 0.700 nM) of a 4-methoxypyrimidine-5-carboxamide-containing ligand for the M2 receptor [1] suggests that this scaffold can be employed in the design of potent GPCR modulators. This is particularly relevant for CNS and cardiovascular research, where M2 antagonism or agonism is a validated therapeutic strategy.

Cost-Effective Synthesis of Advanced Heterocyclic Intermediates

The efficient, one-step hydrogenation route from 4,6-dichloropyrimidine-5-carboxamide [1] makes 4-methoxypyrimidine-5-carboxamide an economically attractive building block for the large-scale preparation of more complex pyrimidine-based libraries. Its stable, bench-top solid form and straightforward purification further support its use in parallel synthesis and medicinal chemistry optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxypyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.